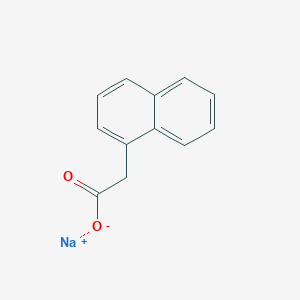

Sodium 1-naphthaleneacetate

Overview

Description

Sodium 1-naphthaleneacetate is a sodium salt of 1-naphthaleneacetic acid, a synthetic plant hormone belonging to the auxin family. It is widely used in agriculture to promote root formation and growth in plants. The compound is known for its ability to enhance the development of plant main roots and is commonly used in horticultural products .

Mechanism of Action

- NAA affects several pathways, including:

Target of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Sodium 1-Naphthaleneacetate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known to be used in life science research

Molecular Mechanism

It is known to be used as a substrate for enzyme assays , suggesting that it may interact with enzymes at the molecular level

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-naphthaleneacetate can be synthesized through the neutralization of 1-naphthaleneacetic acid with sodium hydroxide. The reaction typically involves dissolving 1-naphthaleneacetic acid in a suitable solvent, such as methanol or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-naphthaleneacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthaleneacetic acid derivatives.

Reduction: Reduction reactions can convert it back to 1-naphthaleneacetic acid.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with other metal salts can lead to the formation of different naphthaleneacetate salts.

Major Products:

Oxidation: Naphthaleneacetic acid derivatives.

Reduction: 1-Naphthaleneacetic acid.

Substitution: Various metal naphthaleneacetate salts.

Scientific Research Applications

Sodium 1-naphthaleneacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a substrate for enzyme assays.

Biology: The compound is employed in plant biology to study root development and growth regulation.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its auxin-like properties.

Industry: It is used in the production of horticultural products and as a growth regulator in agriculture.

Comparison with Similar Compounds

1-Naphthaleneacetic acid: The parent compound, which is also an auxin and used for similar purposes.

Indole-3-acetic acid: Another synthetic auxin with similar growth-promoting effects.

2,4-Dichlorophenoxyacetic acid: A widely used synthetic auxin with herbicidal properties.

Uniqueness: Sodium 1-naphthaleneacetate is unique in its high solubility in water and organic solvents, making it versatile for various applications. Its stability and effectiveness at low concentrations also set it apart from other auxins .

Biological Activity

Sodium 1-naphthaleneacetate (NAA) is a synthetic plant hormone belonging to the auxin family, primarily used in agriculture and horticulture for its growth-regulating properties. This article explores its biological activity, including its mechanisms of action, effects on various organisms, and relevant case studies.

- Chemical Formula : C₁₂H₁₁NaO₂

- Molecular Weight : 209.2 g/mol

- Solubility : Highly soluble in water; low solubility in organic solvents .

NAA functions as a plant growth regulator by promoting root formation, enhancing fruit development, and preventing premature fruit drop. It acts by mimicking natural auxins, which are crucial for various growth processes such as cell elongation and division. The application of NAA can significantly increase cellulose fiber formation when combined with gibberellic acid, another plant hormone .

In Plants

- Root Development : NAA is widely used in micropropagation and tissue culture to induce root formation in cuttings. It is effective at concentrations ranging from 20 to 100 μg/mL .

- Fruit Thinning : It is employed to thin fruits in crops like olives and apples, improving overall fruit quality and yield .

- Growth Regulation : High concentrations can inhibit growth, demonstrating a dose-dependent relationship between NAA concentration and plant response .

In Animals

NAA exhibits low toxicity in mammals but can lead to adverse effects at high doses. Studies indicate:

- Toxicity Levels : Oral ingestion in rats showed LD50 values ranging from 1000 to 5900 mg/kg, indicating low acute toxicity .

- Metabolism : In rats, NAA is rapidly absorbed and metabolized primarily into glycine conjugates, with significant urinary excretion within 36 hours post-administration .

- Developmental Effects : Some studies noted developmental toxicity linked to NAA exposure during gestation, though these effects were not universally observed across all naphthalene acetate compounds .

Case Study 1: Rooting Efficiency in Horticulture

A study evaluated the effectiveness of NAA in promoting root development in various plant species. Results indicated that cuttings treated with NAA exhibited a higher rooting percentage compared to untreated controls:

| Treatment | Rooting Percentage (%) |

|---|---|

| Control | 30 |

| NAA (50 μg/mL) | 75 |

| NAA (100 μg/mL) | 90 |

This study underscores the utility of NAA as a rooting agent in commercial horticulture .

Case Study 2: Toxicological Assessment

An EPA report assessed the toxicological profile of NAA across different exposure scenarios. Key findings included:

| Exposure Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed |

|---|---|---|---|

| Oral | 50 | 250 | Decreased body weight gain during gestation |

| Dermal | 300 | 1000 | Reduced body weight gain |

| Inhalation | 50 | 150 | Similar effects as oral exposure |

The report concluded that while NAA has low acute toxicity, chronic exposure could lead to significant health concerns if not managed properly .

Environmental Impact

NAA is considered relatively mobile but short-lived in terrestrial and aquatic environments. Its potential for bioaccumulation is low, which suggests minimal long-term environmental impacts when used according to guidelines . However, its application must be monitored due to observed acute toxicity effects on non-target organisms at high concentrations.

Properties

CAS No. |

61-31-4 |

|---|---|

Molecular Formula |

C12H10NaO2 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

sodium;2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14); |

InChI Key |

SNMLHWKCAMEYHB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[Na] |

Key on ui other cas no. |

25267-17-8 61-31-4 |

Pictograms |

Corrosive; Irritant |

Related CAS |

86-87-3 (Parent) |

Synonyms |

1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium 1-naphthaleneacetate influence the catalytic activity of imidazole-appended γ-cyclodextrin?

A1: Research indicates that this compound can enhance the catalytic activity of imidazole-appended γ-cyclodextrin (1) in the hydrolysis of p-nitrophenyl acetate. [] This enhancement is attributed to its function as a "spacer" within the relatively large γ-cyclodextrin cavity. By occupying space, this compound facilitates a more favorable binding conformation between the cyclodextrin and the substrate, thereby promoting the hydrolysis reaction. Interestingly, this effect is not observed with the smaller β-cyclodextrin derivative (2), where this compound actually hinders the reaction. [] This highlights the importance of size complementarity between the cyclodextrin, the substrate, and the spacer molecule for optimal catalytic efficiency.

Q2: What spectroscopic evidence suggests that this compound exhibits hydrophobic interactions in solution?

A2: Studies utilizing UV-Vis and fluorescence spectroscopy provide evidence for the hydrophobic interactions of this compound in various solutions. For instance, in water-methanol mixtures, increasing the methanol concentration enhances hydrophobic interactions, leading to a red shift in the emission spectra of this compound. [] This red shift signifies a change in the molecule's electronic environment, suggesting a shift towards a more hydrophobic environment as the solvent polarity decreases. Similar spectral shifts are observed in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB), further supporting the role of hydrophobic interactions in the compound's behavior in solution. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.